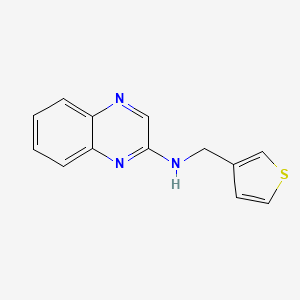
N-(thiophen-3-ylmethyl)quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-3-ylmethyl)quinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(thiophen-3-ylmethyl)quinoxalin-2-amine is not fully understood. However, studies have suggested that it exerts its biological activity by interacting with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit DNA synthesis and induce DNA damage, which leads to cell cycle arrest and apoptosis. Moreover, it has also been found to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and protease. These enzymes play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has been found to exhibit diverse biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death. Moreover, it has also been found to modulate various signaling pathways such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways. These pathways play a crucial role in cell survival, proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(thiophen-3-ylmethyl)quinoxalin-2-amine is its potent biological activity against various diseases. Moreover, it is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, its toxicity profile and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans.
Zukünftige Richtungen
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has shown promising results in preclinical studies. However, further research is needed to determine its safety and efficacy in humans. Moreover, future studies should focus on elucidating its mechanism of action and identifying its cellular targets. Additionally, efforts should be made to improve its pharmacokinetic properties and solubility to enhance its therapeutic potential.
Synthesemethoden
N-(thiophen-3-ylmethyl)quinoxalin-2-amine can be synthesized using various methods. One of the most commonly used methods involves the condensation of 3-mercapto-1-propylamine with 2-bromoquinoxaline in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas to obtain N-(thiophen-3-ylmethyl)quinoxalin-2-amine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, it has also been found to possess antibacterial, antifungal, and antiviral properties.
Eigenschaften
IUPAC Name |
N-(thiophen-3-ylmethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)14-8-13(16-12)15-7-10-5-6-17-9-10/h1-6,8-9H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEJSFBBNANNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)quinoxalin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)




![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)